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Compound of Interest

Compound Name: UBP-282

Cat. No.: B15619079 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
UBP-282 is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-

isoxazolepropionic acid (AMPA) and kainate receptors. Its ability to discriminate between

different kainate receptor subunits, particularly its selectivity for GluK1 (formerly GluR5)-

containing kainate receptors at lower concentrations, makes it a valuable pharmacological tool

for dissecting the roles of these ionotropic glutamate receptors in synaptic transmission and

plasticity.[1] This document provides detailed application notes and protocols for the use of

UBP-282 in in vitro slice electrophysiology experiments, designed to assist researchers in

investigating the effects of this antagonist on neuronal activity.

Data Presentation
The following table summarizes the key pharmacological data for UBP-282, providing a

reference for determining appropriate experimental concentrations.
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Parameter Value Description

IC50 10.3 µM

Concentration causing 50%

inhibition of the fast

component of the dorsal root-

evoked ventral root potential.

pA2 4.96
Antagonism of kainate-induced

depolarizations of dorsal roots.

Experimental Protocols
Acute Brain Slice Preparation (Rodent Hippocampus)
This protocol describes the preparation of acute hippocampal slices, a common model for

studying synaptic function.

Materials:

Rodent (e.g., mouse or rat)

Anesthetic (e.g., isoflurane, ketamine/xylazine)

Dissection tools (scissors, forceps, spatula)

Vibrating microtome (vibratome)

Cyanoacrylate glue

Petri dishes

Transfer pipettes

Incubation chamber

Carbogen gas (95% O2 / 5% CO2)

Ice
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Cutting Solution (Sucrose-based aCSF, ice-cold and carbogenated):

Sucrose: 210 mM

KCl: 2.5 mM

NaH2PO4: 1.25 mM

NaHCO3: 26 mM

Glucose: 10 mM

MgCl2: 7 mM

CaCl2: 0.5 mM

Artificial Cerebrospinal Fluid (aCSF, carbogenated):

NaCl: 124 mM

KCl: 2.5 mM

NaH2PO4: 1.25 mM

NaHCO3: 26 mM

Glucose: 10 mM

MgCl2: 1.3 mM

CaCl2: 2.5 mM

Procedure:

Anesthetize the animal according to approved institutional protocols.

Perfuse the animal transcardially with ice-cold, carbogenated sucrose-based aCSF.

Rapidly dissect the brain and place it in the ice-cold, carbogenated sucrose-based aCSF.
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Isolate the hippocampus and mount it onto the vibratome stage using cyanoacrylate glue.

Submerge the mounted tissue in the ice-cold, carbogenated sucrose-based aCSF in the

vibratome buffer tray.

Cut coronal or sagittal slices (typically 300-400 µm thick).

Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for

at least 30 minutes.

After the initial recovery period, maintain the slices at room temperature in carbogenated

aCSF until required for recording.

UBP-282 Stock and Working Solution Preparation
Materials:

UBP-282 powder

Dimethyl sulfoxide (DMSO) or 0.1 M NaOH

Artificial Cerebrospinal Fluid (aCSF)

Procedure:

Stock Solution (e.g., 10 mM):

Due to its limited aqueous solubility, prepare a high-concentration stock solution of UBP-
282 in a suitable solvent. While specific solubility data for UBP-282 in common laboratory

solvents is not readily available, related compounds can be dissolved in DMSO or a dilute

NaOH solution.

Option A (DMSO): Dissolve UBP-282 powder in 100% DMSO to make a 10 mM stock

solution. Aliquot and store at -20°C. Note that the final concentration of DMSO in the

recording solution should be kept low (typically <0.1%) to avoid off-target effects.

Option B (NaOH): Dissolve UBP-282 powder in a minimal volume of 0.1 M NaOH and

then dilute with distilled water to the final stock concentration. This may be preferable for
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avoiding DMSO in the final recording solution.

Working Solution:

On the day of the experiment, thaw an aliquot of the UBP-282 stock solution.

Dilute the stock solution in carbogenated aCSF to the desired final working concentration.

For example, to achieve a 10 µM working solution from a 10 mM stock, perform a 1:1000

dilution.

Ensure the working solution is thoroughly mixed before application to the slice.

In Vitro Slice Electrophysiology Recording
Materials:

Recording setup (microscope, micromanipulators, amplifier, digitizer)

Recording chamber

Perfusion system

Glass micropipettes (for recording and stimulating)

Intracellular solution (for whole-cell recording) or aCSF (for field recording)

Stimulating and recording electrodes

Procedure:

Transfer a single brain slice to the recording chamber, continuously perfused with

carbogenated aCSF at a rate of 2-3 mL/min. The temperature is typically maintained at 30-

32°C.

Position the stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in

the hippocampus).

Position the recording electrode in the desired postsynaptic region (e.g., stratum radiatum of

CA1 for field recordings, or a pyramidal neuron for whole-cell recordings).
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Field Potential Recordings: Record field excitatory postsynaptic potentials (fEPSPs) by

delivering baseline stimuli at a low frequency (e.g., 0.05 Hz).

Whole-Cell Recordings: Establish a whole-cell patch-clamp configuration on a target neuron

and record synaptic currents or potentials.

Establish a stable baseline recording for at least 10-20 minutes before applying UBP-282.

Application and Washout of UBP-282
Procedure:

Bath Application:

After establishing a stable baseline, switch the perfusion solution to the aCSF containing

the desired concentration of UBP-282.

The time to reach equilibrium and observe the full effect of the antagonist will depend on

the perfusion rate and the concentration of UBP-282. Typically, a 10-20 minute application

is sufficient to achieve a steady-state block of AMPA/kainate receptor-mediated

responses.

Washout:

To study the reversibility of the antagonism, switch the perfusion back to the control aCSF

(without UBP-282).

The washout period required for the recovery of synaptic responses can vary. For a

competitive antagonist like UBP-282, a washout of 20-40 minutes is typically sufficient to

observe significant recovery. Monitor the responses until they return to or near the

baseline level.

Mandatory Visualizations
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Experimental Workflow for UBP-282 Application

Slice Preparation & Recovery

Electrophysiological Recording

1. Acute Brain Slice
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(30 min @ 32-34°C, then RT)

3. Establish Stable
Baseline Recording

(10-20 min)

4. Bath Apply UBP-282
(10-20 min)

5. Washout with Control aCSF
(20-40 min)
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Caption: Experimental workflow for UBP-282 application in slice electrophysiology.
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Caption: UBP-282 competitively antagonizes AMPA and kainate receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b15619079?utm_src=pdf-body
https://www.benchchem.com/product/b15619079?utm_src=pdf-custom-synthesis
https://hellobio.com/ubp-302.html
https://www.benchchem.com/product/b15619079#ubp-282-protocol-for-in-vitro-slice-electrophysiology
https://www.benchchem.com/product/b15619079#ubp-282-protocol-for-in-vitro-slice-electrophysiology
https://www.benchchem.com/product/b15619079#ubp-282-protocol-for-in-vitro-slice-electrophysiology
https://www.benchchem.com/product/b15619079#ubp-282-protocol-for-in-vitro-slice-electrophysiology
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15619079?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

